1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a triazine ring substituted with three isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with isopropylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with different functional groups.
Scientific Research Applications
1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tri(propan-2-yl)benzene
- 2,4,6-Triisopropylbenzene
- 1,3,5-Tris(1-methylethyl)benzene
Uniqueness
1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Unlike its benzene analogs, the triazine ring allows for a wider range of chemical modifications and applications .
Properties
CAS No. |
67463-81-4 |
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Molecular Formula |
C12H21N3O3 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1,3,5-tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3/c1-7(2)13-10(16)14(8(3)4)12(18)15(9(5)6)11(13)17/h7-9H,1-6H3 |
InChI Key |
ANTYIPKBBPKYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N(C(=O)N(C1=O)C(C)C)C(C)C |
Origin of Product |
United States |
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